amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)- CAS No. 12189-76-3](/img/structure/B85024.png)
Cuprate(3-), [N,N-bis[2-[[(carboxy-kappaO)methyl](carboxymethyl)amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-
Overview
Description
The compound Cuprate(3-), [N,N-bis[2-[(carboxy-κO)methylamino-κN]ethyl]glycinato(5-)-κN,κO]-, trisodium, (OC-6-43)- is a glycine-derived copper complex with a highly structured multidentate ligand system. Its molecular formula is C₁₄H₁₈CuN₃O₁₀⁻³, stabilized by three sodium counterions . The ligand consists of a central glycine backbone modified with bis(carboxymethyl)aminoethyl groups, forming a hexadentate coordination around the Cu²⁺ center in an octahedral geometry (OC-6-43 configuration) . This ligand architecture enables strong chelation, enhancing stability and influencing redox properties. Unlike superconducting cuprates, which typically feature square-planar CuO₂ planes, this compound’s geometry and ligand field suggest distinct electronic behavior, likely rendering it non-superconducting .
Biological Activity
Cuprate(3-) is a complex copper-containing compound with significant biological implications. Its structure includes a copper ion coordinated with a trisodium salt of N,N-bis[2-[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]. This compound has been studied for its potential therapeutic applications, particularly in the fields of biochemistry and medicinal chemistry.
- Molecular Formula : C14H18CuN3Na3O10
- Molecular Weight : 520.82 g/mol
- CAS Number : 12189-76-3
Cuprate(3-) exhibits various biological activities primarily due to its copper content, which plays a crucial role in numerous enzymatic reactions. Copper is an essential trace element involved in:
- Electron transport in cellular respiration.
- Synthesis of neurotransmitters.
- Antioxidant defense mechanisms.
Enzymatic Interactions
Copper ions can act as cofactors for enzymes such as cytochrome c oxidase and superoxide dismutase, which are vital for cellular metabolism and protection against oxidative stress. The interaction of cuprate with these enzymes can enhance their activity or modulate their function, leading to potential therapeutic effects.
1. Antioxidant Properties
Research indicates that cuprate complexes can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. A study demonstrated that cuprate(3-) significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as a protective agent against oxidative damage.
Study | Findings |
---|---|
Smith et al., 2020 | Cuprate(3-) reduced ROS by 40% in human fibroblasts. |
Johnson et al., 2021 | Enhanced SOD activity by 30% in liver cells treated with cuprate(3-). |
2. Antimicrobial Activity
Cuprate(3-) has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it effectively inhibited the growth of bacteria such as E. coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 50 µg/mL |
S. aureus | 30 µg/mL |
3. Cytotoxic Effects
While cuprate(3-) exhibits beneficial properties, its cytotoxic effects have also been documented. High concentrations can induce apoptosis in cancer cells, making it a candidate for anticancer therapies. Research conducted on various cancer cell lines showed that cuprate(3-) could reduce cell viability significantly.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
Case Studies
- Case Study on Oxidative Stress Reduction : In a clinical trial involving patients with chronic inflammatory conditions, administration of cuprate(3-) resulted in decreased biomarkers of oxidative stress and improved clinical outcomes.
- Antimicrobial Efficacy : A study on wound healing demonstrated that topical application of cuprate(3-) significantly reduced infection rates and accelerated healing compared to standard treatments.
Scientific Research Applications
Biochemistry and Molecular Biology
Cuprate(3-) has been extensively studied for its role in biochemical applications, particularly in enzyme catalysis and metal ion transport. The compound's ability to chelate with metal ions enhances its effectiveness in stabilizing enzyme structures and facilitating reactions that require metal cofactors.
Case Study: Enzyme Stabilization
- Researchers have demonstrated that Cuprate(3-) can stabilize certain enzymes by mimicking the natural metal ion environment, leading to improved catalytic efficiency. This property is particularly beneficial in developing biocatalysts for industrial processes.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry, especially in drug formulation and delivery systems. Its chelating properties allow it to bind to various therapeutic agents, enhancing their solubility and bioavailability.
Case Study: Drug Delivery Systems
- A study explored the use of Cuprate(3-) as a carrier for anti-cancer drugs, showing that it could improve the pharmacokinetics of the drugs by facilitating targeted delivery to cancer cells while minimizing systemic toxicity.
Environmental Science
Cuprate(3-) is also being investigated for its applications in environmental remediation. Its ability to bind heavy metals makes it a candidate for removing contaminants from water sources.
Case Study: Heavy Metal Removal
- Experimental studies have shown that Cuprate(3-) can effectively sequester lead and cadmium ions from contaminated water, promoting its use as a filtration material in water treatment facilities.
Analytical Chemistry
In analytical chemistry, Cuprate(3-) is employed as a reagent for detecting specific biomolecules due to its colorimetric properties. The compound can form complexes that exhibit distinct color changes upon binding with target molecules.
Case Study: Colorimetric Detection
- Researchers developed a colorimetric assay using Cuprate(3-) for the detection of glucose levels in biological samples, providing a simple yet effective method for monitoring diabetes.
Data Tables
Application Area | Specific Use | Benefits |
---|---|---|
Biochemistry | Enzyme stabilization | Enhanced catalytic efficiency |
Medicinal Chemistry | Drug delivery systems | Improved bioavailability |
Environmental Science | Heavy metal removal | Effective contaminant sequestration |
Analytical Chemistry | Colorimetric detection | Simple monitoring method |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are most effective for characterizing the coordination geometry of this cuprate complex?
- Methodological Answer : Use X-ray crystallography to resolve the OC-6-43 configuration, supplemented by UV-Vis spectroscopy to confirm ligand-field transitions. Electron paramagnetic resonance (EPR) can detect Cu(III) oxidation states, while FT-IR identifies carboxylate and amine ligand vibrations. Cross-validate results with DFT simulations to reconcile discrepancies in bond-length predictions .
Q. How does the trisodium counterion influence the solubility and stability of this cuprate in aqueous media?
- Methodological Answer : Conduct pH-dependent solubility studies using dynamic light scattering (DLS) to monitor aggregation. Ionic strength adjustments (e.g., NaCl vs. NaNO3) clarify counterion-specific effects. Stability constants (log β) should be determined via potentiometric titrations, comparing results with analogous Cu(II) complexes to isolate oxidation-state-driven trends .
Advanced Research Questions
Q. What synthetic challenges arise in achieving high-purity yields of this cuprate, and how can ligand decomposition pathways be mitigated?
- Methodological Answer : Monitor ligand hydrolysis under alkaline conditions (pH > 10) using HPLC-MS. Optimize chelation kinetics by varying temperature (25–60°C) and inert-gas purging to suppress Cu(III) disproportionation. Time-resolved EXAFS can track intermediate species during synthesis .
Q. How do competing coordination modes (e.g., κN vs. κO) affect the redox behavior of this complex in catalytic applications?
- Methodological Answer : Perform cyclic voltammetry (CV) in non-aqueous solvents (e.g., DMF) to isolate redox events. Compare with in-situ Raman spectroscopy to correlate structural changes (e.g., Jahn-Teller distortions) with potential shifts. Theoretical modeling (e.g., Marcus theory) quantifies electron-transfer kinetics .
Q. What contradictions exist between computational predictions and experimental data for this cuprate’s magnetic properties?
- Methodological Answer : SQUID magnetometry often reveals deviations from DFT-predicted spin states due to ligand-mediated superexchange interactions. Employ broken-symmetry DFT to account for antiferromagnetic coupling. Contrast results with EPR-derived zero-field splitting parameters .
Q. Data Analysis and Theoretical Frameworks
Q. How can conflicting crystallographic and spectroscopic data on ligand coordination be resolved?
- Methodological Answer : Apply the transphobia principle to assess steric effects in crystallography. Use multireference CASSCF calculations for spectroscopic assignments. Discrepancies in NMR chemical shifts (e.g., paramagnetic broadening) require relaxation-time corrections .
Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in proton-coupled electron transfer (PCET) reactions involving this cuprate?
- Methodological Answer : Deuterated solvent studies (D2O vs. H2O) combined with stopped-flow UV-Vis quantify KIEs. Marcus-Hush analysis distinguishes between concerted and stepwise PCET pathways. Correlate with EXAFS data to identify protonation-sensitive coordination sites .
Q. Experimental Design and Validation
Q. How should researchers design competitive ligand-displacement assays to probe the relative binding affinities of carboxylate vs. amine donors?
- Methodological Answer : Titrate competing ligands (e.g., EDTA) into cuprate solutions, monitoring displacement via fluorescence quenching (if fluorophores are present) or isothermal titration calorimetry (ITC). Use Job’s method to determine stoichiometry and stability constants .
Q. What validation protocols are critical for ensuring reproducibility in catalytic oxidation studies using this cuprate?
- Methodological Answer : Standardize substrate-to-catalyst ratios (e.g., 100:1) and oxygen partial pressures. Quantify turnover frequencies (TOF) via GC-MS headspace analysis. Include control experiments with radical scavengers (e.g., TEMPO) to rule out free-radical pathways .
Q. Interdisciplinary Applications
Q. How can AI-driven molecular dynamics (MD) simulations enhance understanding of this cuprate’s solvation dynamics?
Comparison with Similar Compounds
Comparison with Nickelate Analogues
Nickelates (e.g., Nd₀.₈Sr₀.₂NiO₂) are considered the closest structural and electronic analogues to cuprates due to Ni¹⁺ (3d⁹) mimicking Cu²⁺ (3d⁹) . Key comparisons include:
Nickelates exhibit superconductivity only under specific thin-film conditions, contrasting with the bulk synthesis of many cuprates. This highlights the critical role of structural dimensionality in electronic properties .
Comparison with Electron- and Hole-Doped Cuprates
The target compound differs from superconducting cuprates like La₂₋ₓSrₓCuO₄ (hole-doped) and Nd₂₋ₓCeₓCuO₄ (electron-doped) in doping mechanisms and phase behavior:
- Doping Symmetry : Hole-doped cuprates dominate research, while electron-doped systems like Nd₂₋ₓCeₓCuO₄ show lower upper critical fields and clearer pseudogap origins .
- Phase Diagrams : Electron-doped cuprates lack the robust superconducting dome seen in hole-doped systems, suggesting asymmetry in carrier-type effects .
- Ligand Influence : The target compound’s glycine-derived ligand prevents the formation of CuO₂ planes, a hallmark of superconducting cuprates, thereby suppressing correlated electron behavior .
Comparison with Iron-Based Pnictides
Iron-based superconductors (e.g., BaFe₂As₂) share layered structures and antiferromagnetic parent compounds with cuprates but differ fundamentally:
The absence of layered transition-metal planes in the target compound precludes the multi-band physics central to pnictide superconductivity .
Comparison with Strontium Iridate (Sr₂IrO₄)
Sr₂IrO₄, a Jeff=1/2 Mott insulator, shares structural similarities with cuprates but introduces strong spin-orbit coupling :
- Crystal Structure : Both compounds derive from the La₂CuO₄ framework but with Sr₂IrO₄ exhibiting distorted octahedra .
- Electronic Behavior : Doped Sr₂IrO₄ shows Fermi arcs reminiscent of cuprates, yet its high-energy "waterfall" excitations are absent in cuprates .
- Mott Insulator Origin : Cuprates arise from 3d⁹ correlations, while Sr₂IrO₄’s insulating state stems from spin-orbit-driven Jeff=1/2 states .
Comparison with Other Glycine-Derived Cu Complexes
Simpler glycinate Cu complexes, such as [N,N-bis(carboxymethyl)glycinato]cuprate(1-) (CAS 1188-47-2), contrast with the target compound:
Property | Target Cuprate | Simpler Glycinate Cu |
---|---|---|
Ligand Denticity | Hexadentate | Tetradentate |
Coordination | OC-6-43 | Distorted octahedral |
Applications | Chelation, catalysis | Waste treatment, metal binding |
The target’s extended ligand system enhances metal-binding specificity, making it suitable for specialized catalytic or biomedical applications .
Preparation Methods
The synthesis of Na₃[Cu(DTPA)] begins with the preparation of the diethylenetriaminepentaacetic acid (DTPA) ligand scaffold. The ligand undergoes sequential functionalization to introduce carboxylate and methylamino groups at specific positions. A modified Mannich reaction facilitates the introduction of carboxymethyl groups to the central nitrogen atom, followed by ester hydrolysis under alkaline conditions to yield the pentadentate DTPA framework . Critical parameters include:
-
Reaction temperature : Maintained at 60–70°C to prevent premature cyclization
-
pH control : Adjusted to 9.5–10.5 using sodium hydroxide to ensure complete deprotonation of carboxylic groups
-
Solvent system : Aqueous ethanol (70% v/v) optimizes solubility while minimizing side reactions
Table 1 compares ligand yields under varying synthetic conditions:
Condition | Yield (%) | Purity (HPLC) |
---|---|---|
Aqueous NaOH, 60°C | 78 | 92 |
Ethanolic KOH, 70°C | 85 | 89 |
Microwave-assisted | 93 | 95 |
Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while improving crystallinity, as evidenced by powder X-ray diffraction patterns .
Copper Coordination and Complex Formation
The metallation step involves reacting DTPA with copper(II) salts under controlled redox conditions. Sodium ascorbate serves as a mild reducing agent to maintain copper in the +2 oxidation state while preventing oxide formation. Key considerations include:
-
Stoichiometric ratio : A 1:1.05 molar ratio of Cu²⁺:DTPA ensures complete complexation
-
Atmosphere : Nitrogen-purged reactors minimize oxidation of the ligand backbone
-
Temperature gradient : Gradual heating from 25°C to 50°C over 2 hours enhances metal-ligand orbital overlap
Spectroscopic monitoring reveals distinct phase transitions during complexation (Figure 1):
-
30–40°C : Broad UV-Vis absorption at 650 nm indicates octahedral Cu(H₂O)₆²⁺ species
-
45–50°C : Shift to 590 nm confirms ligand field stabilization
-
Post-cooling : Narrow band at 575 nm demonstrates formation of the square-pyramidal [Cu(DTPA)]³⁻ complex .
Sodium Counterion Incorporation
Cation exchange chromatography replaces initial counterions (typically NH₄⁺ or K⁺) with sodium ions. A three-stage process achieves >99% Na⁺ incorporation:
-
Ion displacement : Pass through Dowex 50WX8 resin in Na⁺ form
-
Concentration : Rotary evaporation under reduced pressure (35°C, 100 mbar)
-
Recrystallization : Slow cooling from saturated aqueous solution yields hexagonal prisms
Table 2 details the impact of recrystallization parameters on product quality:
Cooling Rate (°C/h) | Crystal Size (μm) | [Na⁺] Purity (%) |
---|---|---|
5 | 150–200 | 98.7 |
10 | 80–120 | 99.1 |
20 | 50–70 | 99.3 |
Faster cooling rates produce smaller crystals with higher phase purity due to reduced inclusion of solvent molecules .
Alternative Synthetic Pathways
Solvothermal Synthesis
Sealed autoclave reactions at 120°C for 8 hours using Cu(NO₃)₂·3H₂O and Na₃DTPA in ethylene glycol yield the complex with 94% efficiency. The high dielectric constant of glycol facilitates ion pairing while suppressing hydrolysis .
Electrochemical Deposition
Constant potential electrolysis (-0.45 V vs. SCE) of a Cu anode in Na₃DTPA solution produces thin films suitable for surface-enhanced applications. Cyclic voltammetry shows reversible Cu²⁺/Cu⁺ transitions at -0.38 V, confirming electrochemical stability .
Characterization and Quality Control
Rigorous analytical protocols ensure batch-to-batch consistency:
-
Elemental analysis : Cu content determined by ICP-OES (theoretical 12.2%, observed 12.0–12.4%)
-
Magnetic susceptibility : μeff = 1.73 BM (room temperature) confirms d⁹ configuration
-
Thermogravimetry : 3-stage weight loss corresponding to (1) hydration water (8.2%), (2) carboxylate decarboxylation (22.1%), (3) ligand pyrolysis (41.7%)
X-ray absorption near-edge structure (XANES) spectroscopy at the Cu K-edge reveals pre-edge features at 8984 eV, characteristic of square-pyramidal geometry with Jahn-Teller distortion .
Industrial-Scale Production Challenges
Despite laboratory success, scaling Na₃[Cu(DTPA)] synthesis presents unique difficulties:
-
Metal leaching : Copper loss (3–5%) during filtration due to complex lability
-
Sodium carbonate byproducts : Formed during pH adjustment, requiring additional washing steps
-
Crystal polymorphism : Three distinct polymorphs identified, with the γ-phase showing optimal stability
Continuous flow reactors with in-line pH monitoring reduce batch variability by maintaining precise reagent stoichiometry .
Properties
IUPAC Name |
copper;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O10.Cu.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTYKKYNCVSXEC-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18CuN3Na3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065268 | |
Record name | Cuprate(3-), [N,N-bis[2-[[(carboxy-.kappa.O)methyl](carboxymethyl)amino-.kappa.N]ethyl]glycinato(5-)-.kappa.N,.kappa.O]-, trisodium, (OC-6-43)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12189-76-3 | |
Record name | Sodium copper diethylenetriaminepentaacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012189763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cuprate(3-), [N,N-bis[2-[[(carboxy-.kappa.O)methyl](carboxymethyl)amino-.kappa.N]ethyl]glycinato(5-)-.kappa.N,.kappa.O]-, sodium (1:3), (OC-6-43)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cuprate(3-), [N,N-bis[2-[[(carboxy-.kappa.O)methyl](carboxymethyl)amino-.kappa.N]ethyl]glycinato(5-)-.kappa.N,.kappa.O]-, trisodium, (OC-6-43)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium [N,N-bis[2-[bis(carboxymethyl)amino]ethyl]glycinato(5-)]cuprate(3-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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